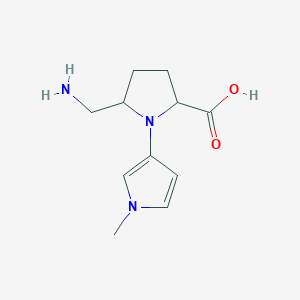

5-(Aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid

Description

5-(Aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine backbone substituted with an aminomethyl group at position 5, a carboxylic acid moiety at position 2, and a 1-methyl-1H-pyrrole ring at position 1.

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

5-(aminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H17N3O2/c1-13-5-4-9(7-13)14-8(6-12)2-3-10(14)11(15)16/h4-5,7-8,10H,2-3,6,12H2,1H3,(H,15,16) |

InChI Key |

PFGUPNGAIVTCBX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C1)N2C(CCC2C(=O)O)CN |

Origin of Product |

United States |

Biological Activity

5-(Aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid (commonly referred to as AMPP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of AMPP is with a molecular weight of approximately 265.35 g/mol. The compound features a pyrrolidine ring and a pyrrole moiety, which are linked by an aminomethyl group. These structural components contribute to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C14H23N3O2 |

| Molecular Weight | 265.35 g/mol |

| CAS Number | 2059932-29-3 |

Synthesis

AMPP can be synthesized through various methods, typically involving the reaction of pyrrolidine derivatives with aminomethyl groups under controlled conditions. Common synthetic routes include:

- Formation of the pyrrolidine ring from appropriate precursors.

- Introduction of the aminomethyl group via nucleophilic substitution.

- Carboxylation to introduce the carboxylic acid functional group.

Anticancer Activity

Research has shown that AMPP exhibits promising anticancer properties, particularly against lung cancer cell lines such as A549. In vitro studies indicate that AMPP can significantly reduce cell viability in these models, demonstrating a structure-dependent cytotoxicity profile.

- Case Study : In one study, compounds similar to AMPP were tested against A549 cells, revealing that those with free amino groups exhibited enhanced anticancer activity compared to derivatives lacking this feature . Specifically, AMPP showed an IC50 value comparable to established chemotherapeutics like cisplatin.

Antimicrobial Activity

AMPP also demonstrates antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Its effectiveness has been evaluated using various pathogens, including Staphylococcus aureus and Escherichia coli.

- Research Findings : In tests against multidrug-resistant Staphylococcus aureus, AMPP showed significant inhibition, suggesting its potential as a lead compound for developing new antimicrobial agents .

The biological activity of AMPP is believed to stem from several mechanisms:

- Enzyme Inhibition : AMPP may inhibit specific enzymes involved in cancer cell proliferation and bacterial resistance mechanisms.

- Receptor Interaction : The compound's structural features allow it to bind effectively to various biological targets, modulating cellular pathways critical for survival and replication.

- Cytotoxic Effects : The presence of the carboxylic acid group enhances its ability to induce apoptosis in cancer cells while maintaining lower toxicity towards non-cancerous cells .

Comparative Analysis with Related Compounds

AMPP shares structural similarities with other pyrrolidine derivatives that have been investigated for their biological activities. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate | Pyrrolidine and pyrrole moieties | Anticancer and antimicrobial effects |

| Tert-butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate | Enhanced solubility due to tert-butyl group | Significant antiviral properties |

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact

| Compound | Key Functional Groups | Potential Applications |

|---|---|---|

| Target Compound | Aminomethyl, COOH, pyrrole | Drug design, catalysis |

| 1-Methyl-5-oxopyrrolidine-3-COOH | Ketone, COOH | Organic synthesis intermediates |

| 5-Chloro-pyrrolo[2,3-c]pyridine-2-COOH | Chloro, COOH | Antimicrobial agents |

Research Findings

- Synthetic Accessibility : Pyrrolo-pyridine derivatives () demonstrate high yields (71–95%), suggesting that similar strategies (e.g., multi-component reactions) could be adapted for synthesizing the target compound .

- Chirality: Analogues like 5-amino-3-methyl-pyrrolidine-2-carboxylic acid () highlight the importance of stereochemistry in biological activity, with three chiral centers influencing binding specificity .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 10b) may enhance stability, whereas methoxy groups (10c) could improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.